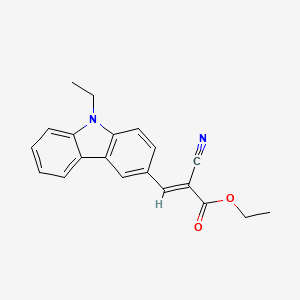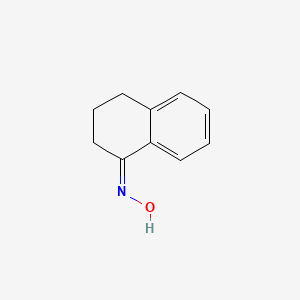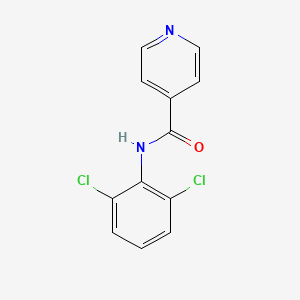
2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol” is known as the BD Horizon™ BV711 Mouse Anti-Human CD69 antibody. This compound is used primarily in flow cytometry for the analysis of human peripheral blood mononuclear cells. It is a monoclonal antibody that binds to the CD69 antigen, which is expressed on the surface of activated lymphocytes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of monoclonal antibodies like BD Horizon™ BV711 Mouse Anti-Human CD69 involves several steps:
Immunization: Mice are immunized with the antigen (in this case, human CD69) to stimulate an immune response.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce antibodies.
Screening: Hybridoma cells are screened to identify those producing the desired antibody.
Purification: The antibody is purified from the hybridoma cell culture supernatant using affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of monoclonal antibodies involves large-scale cell culture techniques. Bioreactors are used to grow hybridoma cells, and the antibodies are harvested and purified using advanced chromatography methods to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Monoclonal antibodies like BD Horizon™ BV711 Mouse Anti-Human CD69 do not typically undergo chemical reactions in the same way small molecules do. they can be involved in:
Binding Reactions: The antibody binds specifically to the CD69 antigen on the surface of cells.
Conjugation Reactions: The antibody can be conjugated to fluorescent dyes or other molecules for detection purposes.
Common Reagents and Conditions
Fluorescent Dyes: Conjugation with dyes such as BV711 is performed under controlled conditions to ensure the antibody retains its binding specificity.
Buffer Solutions: Aqueous buffered solutions containing bovine serum albumin and sodium azide are used to stabilize the antibody.
Major Products Formed
The primary product is the conjugated antibody, which retains its ability to bind to the CD69 antigen and can be detected using flow cytometry.
Wissenschaftliche Forschungsanwendungen
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody is widely used in scientific research, particularly in:
Immunology: Studying the activation and function of lymphocytes.
Cancer Research: Investigating the role of CD69 in tumor immunity.
Infectious Diseases: Analyzing immune responses to infections.
Clinical Diagnostics: Used in flow cytometry assays to diagnose immune disorders.
Wirkmechanismus
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody exerts its effects by binding specifically to the CD69 antigen on the surface of activated lymphocytes. This binding can be detected using flow cytometry, allowing researchers to analyze the activation status of immune cells. The molecular target is the CD69 antigen, and the pathway involved is the immune activation pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BD Horizon™ BV421 Mouse Anti-Human CD69
- BD Horizon™ BV605 Mouse Anti-Human CD69
- BD Horizon™ BV786 Mouse Anti-Human CD69
Uniqueness
The BD Horizon™ BV711 Mouse Anti-Human CD69 antibody is unique due to its conjugation with the BV711 dye, which provides a specific fluorescence emission spectrum. This allows for multiplexing in flow cytometry experiments, enabling the simultaneous detection of multiple antigens on the same cell.
Eigenschaften
IUPAC Name |
2-(4-benzyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-16-17-15(20)18(14)10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGQACRBIWIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2S)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2S)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(E)-1-(4-Aminophenyl)ethylidene]-4-chlorobenzohydrazide](/img/structure/B7764086.png)
![(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one](/img/structure/B7764099.png)





![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B7764156.png)






